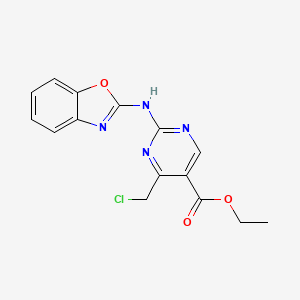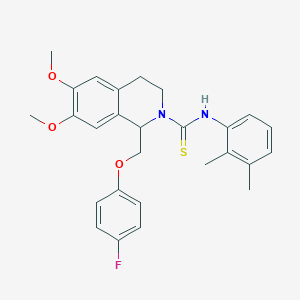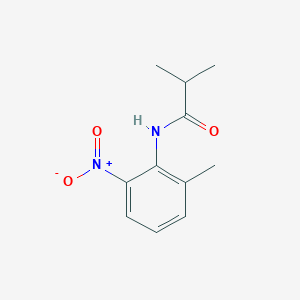![molecular formula C16H19N3O4S B11456751 2-(Methylamino)-7-(3,4,5-trimethoxyphenyl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11456751.png)
2-(Methylamino)-7-(3,4,5-trimethoxyphenyl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(METHYLAMINO)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolopyridine core and a trimethoxyphenyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of 2-(METHYLAMINO)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves multiple steps, typically starting with the preparation of the thiazolopyridine core. This can be achieved through a series of condensation reactions involving appropriate starting materials. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and water mixtures, which play a crucial role in controlling the formation of the desired nanostructures .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can form different nanostructures when subjected to varying solvent conditions .
Scientific Research Applications
2-(METHYLAMINO)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in the industry for the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group plays a significant role in its activity, influencing its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 2-(METHYLAMINO)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE stands out due to its unique structural features. Similar compounds include those with different substituents on the thiazolopyridine core or variations in the trimethoxyphenyl group. These structural differences can significantly impact their chemical properties and applications .
Properties
Molecular Formula |
C16H19N3O4S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-(methylamino)-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C16H19N3O4S/c1-17-16-19-15-14(24-16)9(7-12(20)18-15)8-5-10(21-2)13(23-4)11(6-8)22-3/h5-6,9H,7H2,1-4H3,(H,17,19)(H,18,20) |
InChI Key |
NFYOOJBMEFYWEV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(S1)C(CC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isopropyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11456677.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11456681.png)
![4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B11456683.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-fluorobenzamide](/img/structure/B11456684.png)

![N-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide](/img/structure/B11456699.png)
![5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11456700.png)
![1-({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butan-1-one](/img/structure/B11456703.png)
![3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-7-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B11456704.png)
![1-(2-fluorophenyl)-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11456708.png)

![Methyl 4-({2-[(2-chlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11456712.png)

![7-(2-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11456725.png)
